molecular formula C10H12N2O B15273271 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide

4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B15273271
M. Wt: 176.21 g/mol
InChI Key: LHYRKLFATIEVMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of cyclopropylamine with benzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide include:

Uniqueness

What sets 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide apart from similar compounds is its unique cyclopropyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-cyclopropyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12-13)9-5-3-8(4-6-9)7-1-2-7/h3-7,13H,1-2H2,(H2,11,12)

InChI Key

LHYRKLFATIEVMN-UHFFFAOYSA-N

Isomeric SMILES

C1CC1C2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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